molecular formula C15H11BrN2O3 B2394021 N-({[2,2'-bifuran]-5-yl}methyl)-5-bromopyridine-3-carboxamide CAS No. 2097889-34-2

N-({[2,2'-bifuran]-5-yl}methyl)-5-bromopyridine-3-carboxamide

Cat. No.: B2394021
CAS No.: 2097889-34-2
M. Wt: 347.168
InChI Key: LWKSUWPBOVQPBK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired compound. The synthesis process is often optimized to increase yield, reduce cost, and minimize environmental impact .


Molecular Structure Analysis

The molecular structure of a compound is determined using various spectroscopic techniques like NMR, IR, UV-Vis, etc. Computational methods like density functional theory (DFT) can also be used to predict the structure .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes studying the reaction mechanism, the conditions under which the reaction occurs, the yield of the reaction, and the properties of the products .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, solubility, density, reactivity, etc. These properties can be measured experimentally or predicted using computational methods .

Scientific Research Applications

Synthesis and Characterization

Efficient Synthesis and Characterization Methods : The development of efficient synthetic routes for related compounds like 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid illustrates advanced methodologies in the synthesis of complex molecules. These methods are crucial for producing potential pharmacological agents with high purity and yield, facilitating their study and application in various scientific domains (Hirokawa, Horikawa, & Kato, 2000).

Catalytic Processes for Functionalization : The use of palladium-catalysed aminocarbonylation, as demonstrated in the synthesis of N-substituted nicotinamides and related compounds, represents a significant area of research. These catalytic processes enable the functionalization of nitrogen-containing heterocycles, which are foundational to developing new pharmacologically active molecules (Takács, Jakab, Petz, & Kollár, 2007).

Crystal Structure Analysis : The detailed study and crystal structure analysis of compounds like 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide contribute to understanding the molecular conformation and electronic properties essential for the drug design process. Such analyses provide insights into the interaction mechanisms of potential drug molecules with biological targets (Anuradha, Vasuki, Surendrareddy, Veerareddy, & Dubey, 2014).

Potential Applications

Radioligand Development : The synthesis of radiolabeled compounds for imaging purposes, such as [(11)C]MK-1064 for orexin-2 receptor imaging, highlights the application of related molecules in diagnostic and therapeutic monitoring. This area of research is pivotal for developing new imaging agents and techniques for medical diagnostics (Gao, Wang, & Zheng, 2016).

Safety and Hazards

The safety and hazards associated with a compound refer to its toxicity, flammability, environmental impact, etc. This information is crucial for handling and disposing of the compound safely .

Properties

IUPAC Name

5-bromo-N-[[5-(furan-2-yl)furan-2-yl]methyl]pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrN2O3/c16-11-6-10(7-17-8-11)15(19)18-9-12-3-4-14(21-12)13-2-1-5-20-13/h1-8H,9H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWKSUWPBOVQPBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CC=C(O2)CNC(=O)C3=CC(=CN=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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